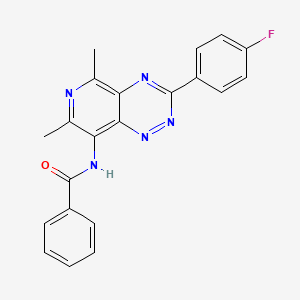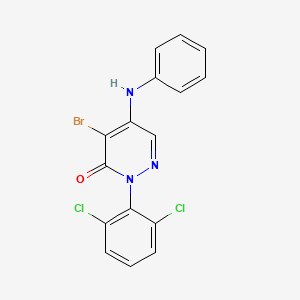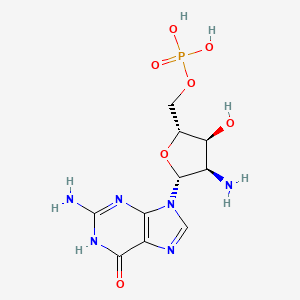
2'-Amino-2'-deoxyguanosine 5'-(dihydrogen phosphate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((2R,3S,4R,5R)-4-Amino-5-(2-amino-6-oxo-3H-purin-9(6H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate: is a complex organic compound with significant biological and chemical importance. This compound is a nucleotide analog, which means it mimics the structure of natural nucleotides, the building blocks of DNA and RNA. Its unique structure allows it to interact with various biological systems, making it a valuable tool in scientific research and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ((2R,3S,4R,5R)-4-Amino-5-(2-amino-6-oxo-3H-purin-9(6H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate typically involves multiple steps, starting from simpler precursor molecules. The process often includes the protection and deprotection of functional groups, selective phosphorylation, and careful control of stereochemistry to ensure the correct 3D structure of the molecule. Common reagents used in the synthesis include phosphorylating agents like phosphorus oxychloride and protective groups such as benzyl or tert-butyldimethylsilyl groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce the use of hazardous reagents. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the oxo groups, converting them back to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like hydroxide ions or amines in aqueous or organic solvents.
Major Products:
- Oxidation products include oxo derivatives.
- Reduction products revert to the original amino groups.
- Substitution products vary depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: This compound is used as a model molecule to study nucleotide interactions and enzyme mechanisms. It helps in understanding the fundamental processes of DNA and RNA synthesis and repair.
Biology: In biological research, it serves as a probe to investigate cellular processes involving nucleotides. It is used in studies of DNA replication, transcription, and translation.
Medicine: The compound has potential therapeutic applications, particularly in antiviral and anticancer treatments. Its ability to mimic natural nucleotides allows it to interfere with viral replication and cancer cell proliferation.
Industry: In the pharmaceutical industry, it is used in the development of nucleotide-based drugs and diagnostic tools.
Mécanisme D'action
The compound exerts its effects by mimicking natural nucleotides, allowing it to be incorporated into DNA or RNA by polymerases. This incorporation can lead to chain termination or mutations, disrupting the replication and transcription processes. The molecular targets include DNA and RNA polymerases, as well as various enzymes involved in nucleotide metabolism.
Comparaison Avec Des Composés Similaires
Adenosine triphosphate (ATP): A natural nucleotide with a similar phosphate group.
Deoxyadenosine triphosphate (dATP): A deoxyribonucleotide analog.
Cytidine triphosphate (CTP): Another nucleotide with a different base.
Uniqueness: ((2R,3S,4R,5R)-4-Amino-5-(2-amino-6-oxo-3H-purin-9(6H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate is unique due to its specific stereochemistry and the presence of both amino and oxo groups, which allow it to participate in a wide range of chemical reactions and biological processes. Its ability to mimic natural nucleotides while introducing subtle differences makes it a powerful tool in research and potential therapeutic applications.
Propriétés
Numéro CAS |
72189-87-8 |
|---|---|
Formule moléculaire |
C10H15N6O7P |
Poids moléculaire |
362.24 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-4-amino-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H15N6O7P/c11-4-6(17)3(1-22-24(19,20)21)23-9(4)16-2-13-5-7(16)14-10(12)15-8(5)18/h2-4,6,9,17H,1,11H2,(H2,19,20,21)(H3,12,14,15,18)/t3-,4-,6-,9-/m1/s1 |
Clé InChI |
SKDSHWRMLGJWDD-DXTOWSMRSA-N |
SMILES isomérique |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)N)N=C(NC2=O)N |
SMILES canonique |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)N)N=C(NC2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


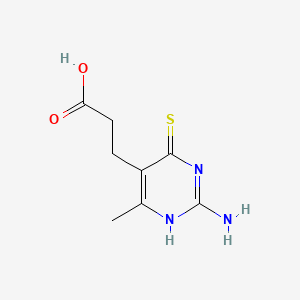
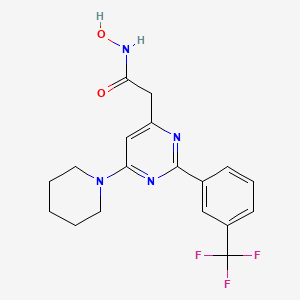

![Bicyclo[4.1.1]octan-7-one](/img/structure/B12924255.png)
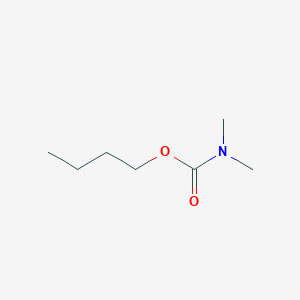
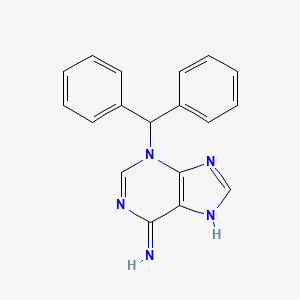
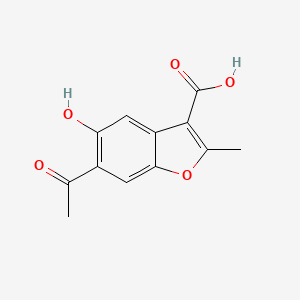
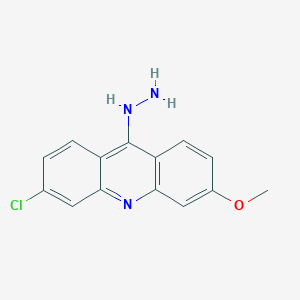
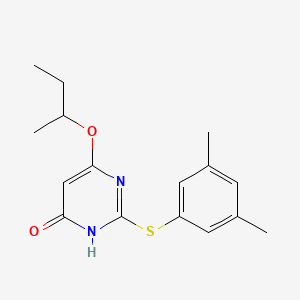
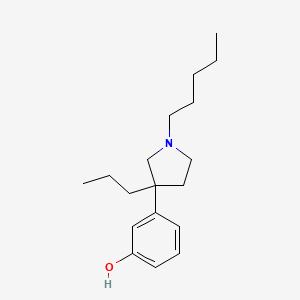
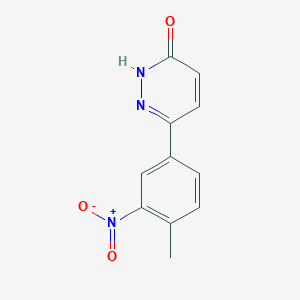
![6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B12924287.png)
